molecular formula C9H7F2NO3 B15203733 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one

1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one

Cat. No.: B15203733
M. Wt: 215.15 g/mol
InChI Key: OADZUCNCABXAQT-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one is an organic compound that features a difluoromethyl group and a nitrophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one typically involves the difluoromethylation of phenolic or aniline precursors. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) under nitrogen atmosphere . The reaction is carried out at elevated temperatures (around 120°C) for a few hours, followed by extraction and purification steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted difluoromethyl derivatives.

Scientific Research Applications

1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole
  • 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one

Uniqueness: 1-(2-(Difluoromethyl)-3-nitrophenyl)ethan-1-one is unique due to the presence of both difluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group contributes to its reactivity and potential biological activities .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

1-[2-(difluoromethyl)-3-nitrophenyl]ethanone

InChI

InChI=1S/C9H7F2NO3/c1-5(13)6-3-2-4-7(12(14)15)8(6)9(10)11/h2-4,9H,1H3

InChI Key

OADZUCNCABXAQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(F)F

Origin of Product

United States

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